Sodium methacrylate

Vue d'ensemble

Description

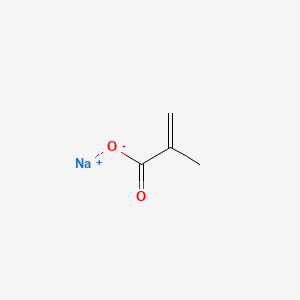

Sodium methacrylate is a sodium carboxylate with the molecular formula C4H5NaO2 . It can be obtained by reacting methacrylic acid with sodium bicarbonate or sodium hydroxide . It is used in the preparation of other methacrylates and in the production of resins .

Synthesis Analysis

This compound can be synthesized by reacting methacrylic acid with sodium bicarbonate or sodium hydroxide . In one method, this compound (1.1 mol), bromo-acetyl benzofuran (1 mol), sodium iodide (0.1 mol), and triethylbenzylammoniumchloride (TEBAC) (0.1 mol) as a catalyst are mixed in acetonitrile at 70°C in a reflux condenser for 20 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a carboxylate group attached to a methacrylate backbone . The molecular weight is 108.071 Da .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with alcohols and amines carrying the desired reactive groups to provide a single reaction step for the synthesis of reactive polymers . It can also react with zinc chloride to obtain zinc methacrylate .Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in water . It has a molecular weight of 108.07 and a density of 2.703 g/cm³ . It is stable but can be easily oxidized .Applications De Recherche Scientifique

Polymer Synthesis : Sodium methacrylate is used in polymerization processes. For instance, it is directly polymerized via atom transfer radical polymerization (ATRP) in aqueous media to produce copolymers like poly(ethylene oxide-block-sodium methacrylate) with narrow molecular weight distributions (Ashford et al., 1999). Additionally, this compound has been involved in the suspension polymerization of methyl methacrylate using sodium polymethacrylate as a suspending agent (Georgiadou & Brooks, 2005).

Biological Applications : In biomedicine, this compound plays a role in hydrophobic modification of sodium alginate for drug delivery systems. This modification enhances the hydrophobicity of alginate, making it suitable for controlled drug release (Yao et al., 2010).

Material Science : Research includes using this compound in the development of materials like hydrogels and nanocomposites. For example, it's used in the preparation of poly(sodium p-styrenesulfonate)/poly(methyl methacrylate) particles for wastewater treatment (Zhang et al., 2016).

Energy Storage Technologies : this compound is also explored in energy storage applications. For instance, a study involves a poly(methyl methacrylate)-filled composite electrolyte with this compound for sodium-ion batteries, highlighting its potential in advanced energy storage systems (Yi et al., 2018).

Analytical Chemistry : It is used in studies like the high-performance liquid chromatographic determination of methacrylate in blood serum, indicating its role in analytical methodologies (Bereznowski et al., 1994).

Mécanisme D'action

- When sodium methacrylate undergoes radical polymerization, it serves as a building block for creating long-chain polymers. The vinyl group in its structure allows it to participate in chain propagation during polymerization .

- The polymerization reaction can be initiated by various methods, including heat, light, or chemical initiators. This compound contributes to the elongation of the polymer chain during this process .

- The specific biochemical pathways involve the breaking and forming of covalent bonds, leading to the growth of the polymer chain .

- Molecularly, the polymer consists of repeating units derived from this compound, contributing to its overall structure and functionality .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONHXMAHPHADTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-41-4 (Parent), 25087-26-7 (Parent) | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044823 | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline] | |

| Record name | Sodium methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

5536-61-8, 25086-62-8, 54193-36-1 | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3SU355NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Sodium Methacrylate?

A1: this compound has the molecular formula C4H5NaO2 and a molecular weight of 108.09 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. [] These include:

- FTIR: Infrared spectroscopy helps identify the presence of specific functional groups like –NH2 and –COOH. []

- Raman: This technique is particularly useful for identifying ion clustering in copolymers containing this compound. []

- NIR: Near-infrared spectroscopy, combined with chemometric techniques, can predict properties like ionic content and glass transition temperature in styrene-sodium methacrylate ionomers. []

Q3: How does the concentration of this compound affect the properties of hydrogels?

A3: Increasing the concentration of this compound during hydrogel synthesis generally leads to:

- Increased swelling capacity: This is due to the hydrophilic nature of the this compound monomer. [, ]

- Faster curing rate: this compound can significantly speed up the curing rate index (CR) in ethylene-vinyl acetate copolymer (EVM) compounds. []

Q4: Can this compound be used as a reinforcing agent in polymers?

A4: Yes, this compound can act as a reinforcing agent in certain polymers like ethylene-vinyl acetate copolymer (EVM). In situ preparation of this compound within the EVM matrix leads to vulcanizates with improved mechanical properties and high transparency. [, ]

Q5: How does the presence of this compound impact the thermal stability of materials?

A5: this compound can contribute to the thermal stability of nanocomposites. For example, magnetite nanocomposites synthesized with a poly(this compound) shell exhibit good thermal stability. []

Q6: Can this compound be copolymerized with other monomers?

A6: Yes, this compound readily copolymerizes with various monomers, including:

- Methacrylate esters: this compound copolymerizes with methacrylate esters like methyl methacrylate in aqueous media. []

- Acrylamide: It forms copolymers with acrylamide, often used in hydrogel applications. [, , , , ]

- Styrene: Copolymers with styrene are commonly studied for their ionomeric properties. [, , , , ]

Q7: How does the choice of crosslinker affect the swelling behavior of this compound-based hydrogels?

A7: The type and concentration of crosslinker significantly impact the swelling behavior of this compound-based hydrogels. For instance, using N,N′-methylenebisacrylamide, 1,4-butanediol diacrylate, or diallyl phthalate as crosslinkers results in varying swelling capacities and diffusion kinetics. [, ]

Q8: What factors influence the polymerization kinetics of this compound?

A8: Several factors can affect the polymerization kinetics of this compound:

- Monomer concentration: Higher concentrations generally lead to faster reaction rates. [, , ]

- Initiator system: Systems like ammonium persulfate/N,N,N′,N′-tetramethylethylenediamine (APS/TMEDA) are commonly employed, and their concentration influences the polymerization rate. [, , ]

- Temperature: Polymerization rate typically increases with temperature. [, , ]

- Presence of templates: Template polymerization, using molecules like poly(allylamine) hydrochloride, can significantly influence the kinetics and lead to more ordered polymer structures. [, ]

Q9: What are the potential applications of this compound-based materials?

A9: this compound-based materials find diverse applications due to their unique properties:

- Superabsorbent hydrogels: These hydrogels exhibit high water absorption capacity, making them suitable for applications like agriculture, hygiene products, and drug delivery. [, , ]

- Dye removal: this compound-based hydrogels and composites effectively remove dyes like methylene blue and crystal violet from aqueous solutions. [, ]

- Water disinfection: Cotton fabrics modified with poly(this compound)/silver nanoparticles demonstrate high bactericidal activity for water disinfection. []

- Controlled release: Microcapsules incorporating poly(this compound) can provide sustained release of hydrophobic actives for pharmaceutical applications. []

- Oil/water separation: The hydrophobic nature of modified poly(this compound) allows for efficient oil removal from water. []

Q10: How does the molecular weight of this compound-based polymers affect their properties?

A10: The molecular weight of this compound-based polymers significantly influences their performance:

- Building performance: Poly(this compound) with specific molecular weights exhibits superior building performances compared to traditional builders like sodium tripolyphosphate. []

- Detergency: The effectiveness of poly(this compound) as a detergent in cleaning soiled fabrics depends on its molecular weight. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,2-bis(3-prop-2-enoyloxypropoxymethyl)butoxy]propyl Prop-2-enoate](/img/structure/B3426664.png)